
2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as GW 501516 and is classified as a selective androgen receptor modulator (SARM). It has been shown to have a variety of effects on the body, including increasing endurance and fat burning.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is not fully understood, but it is believed to work by binding to and activating the peroxisome proliferator-activated receptor delta (PPAR-delta). This receptor is involved in the regulation of energy metabolism and has been shown to play a role in the regulation of lipid and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase endurance and fat burning, as well as improve insulin sensitivity and glucose uptake in skeletal muscle. It has also been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments include its ability to selectively activate the PPAR-delta receptor, as well as its potential use in studying metabolic disorders such as obesity and diabetes. However, there are also limitations to its use, including the fact that it has not yet been approved for human use and its potential for off-target effects.
Direcciones Futuras
There are many potential future directions for research on 2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide. These include further studies on its mechanism of action, as well as its potential use in treating metabolic disorders such as obesity and diabetes. It may also be useful in studying the role of PPAR-delta in energy metabolism and lipid homeostasis. Additionally, there may be potential for the development of new drugs based on the structure of this compound.
Métodos De Síntesis
The synthesis of 2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a complex process that involves several steps. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,4-dimethylphenylsulfonyl chloride in the presence of a base. This reaction produces the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including increasing endurance and fat burning. It has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes.
Propiedades
Fórmula molecular |
C14H16N2O2S |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-5-13(12(3)8-10)19(17,18)16-14-9-11(2)6-7-15-14/h4-9H,1-3H3,(H,15,16) |
Clave InChI |
IRTPHXLEHBWRIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
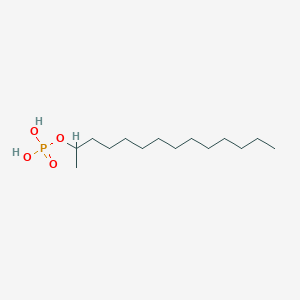
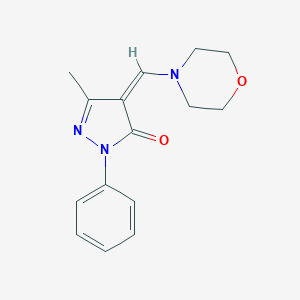
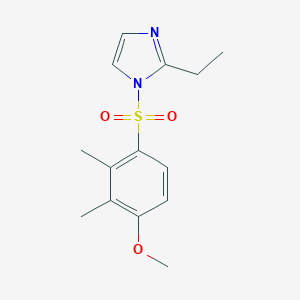
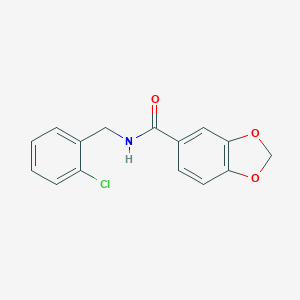

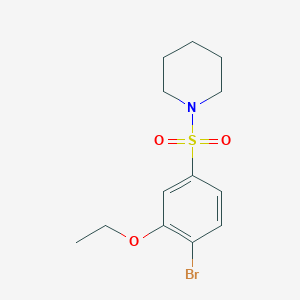
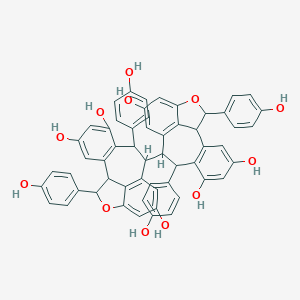
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
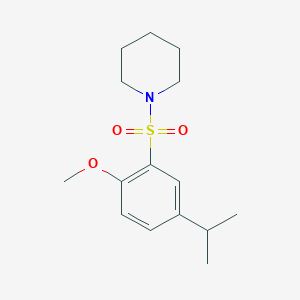
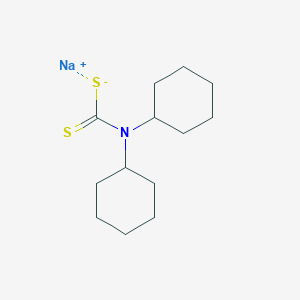
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
